![molecular formula C27H29N3O5S2 B2957502 2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 1798679-83-0](/img/structure/B2957502.png)
2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C27H29N3O5S2 and its molecular weight is 539.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Compounds incorporating pyrimidine rings, such as "2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide," play a critical role in the development of new heterocyclic compounds. These compounds are synthesized through various chemical reactions and evaluated for their antimicrobial activities. For example, Farag et al. (2009) reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring, demonstrating moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Antifungal and Antimicrobial Applications
The structural framework of thieno[3,2-d]pyrimidine derivatives has been explored for antifungal and antimicrobial effects. N. N. Jafar et al. (2017) synthesized dimethylpyrimidin-derivatives showing significant antifungal activity against Aspergillus terreus and Aspergillus niger, indicating the potential development of these compounds into useful antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from thieno[3,2-d]pyrimidines, such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, has shown promising results as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized these compounds and evaluated their efficacy as cyclooxygenase-1/2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Herbicidal Activity
Research into the applications of pyrimidine derivatives extends into agriculture, where these compounds are evaluated for their herbicidal activity. Liu and Shi (2014) designed and synthesized novel compounds showing moderate to good selective herbicidal activity against Brassica campestris L., indicating the potential for developing new herbicides (Liu & Shi, 2014).
Selective Discrimination in Chemical Sciences
The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols showcases the utility of pyrimidine derivatives in chemical and biological sensing applications. Wang et al. (2012) synthesized a probe displaying high selectivity and sensitivity, demonstrating the potential for environmental and biological applications (Wang, Han, Jia, Zhou, & Deng, 2012).
Mecanismo De Acción
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-one derivatives have been reported as a new class of rock inhibitors . ROCK, or Rho-associated protein kinase, is a crucial enzyme involved in various cellular functions, including cell motility, proliferation, and apoptosis.
Mode of Action
The compound likely interacts with its target, ROCK, by binding to the ATP-binding site, thereby inhibiting the kinase activity of ROCK. This inhibition can lead to changes in the phosphorylation state of various downstream targets of ROCK, altering their activity and resulting in various cellular effects .
Biochemical Pathways
The inhibition of ROCK can affect several biochemical pathways. ROCK is involved in the regulation of the actin cytoskeleton, cell migration, and cell proliferation. Therefore, its inhibition can lead to changes in cell morphology, reduced cell migration, and potentially, the induction of cell cycle arrest or apoptosis .
Pharmacokinetics
Thieno[2,3-d]pyrimidin-4(3h)-one derivatives have been synthesized and studied for their antimicrobial activity . The pharmacokinetic properties and drug likeness of these compounds suggested good traditional drug-like properties .
Result of Action
The molecular and cellular effects of the compound’s action would likely be dependent on the specific cell type and the expression and activity of ROCK within those cells. Potential effects could include changes in cell morphology, reduced cell migration, and alterations in cell proliferation or survival .
Propiedades
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S2/c1-5-23(25(31)28-18-7-6-8-19(16-18)33-2)37-27-29-20-12-14-36-24(20)26(32)30(27)13-11-17-9-10-21(34-3)22(15-17)35-4/h6-10,12,14-16,23H,5,11,13H2,1-4H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXVHKLEGQHYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
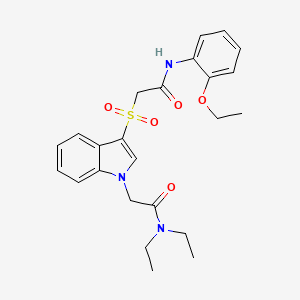
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide](/img/structure/B2957422.png)

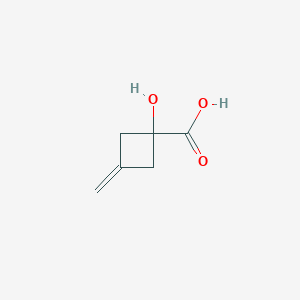
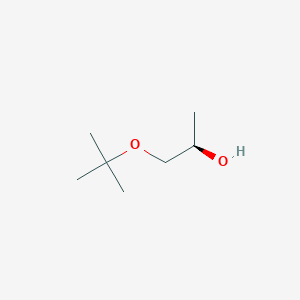
![N-benzyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957426.png)
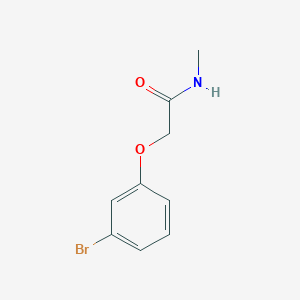
![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2957432.png)
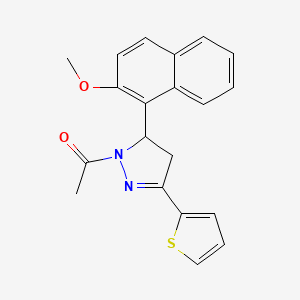
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2957434.png)
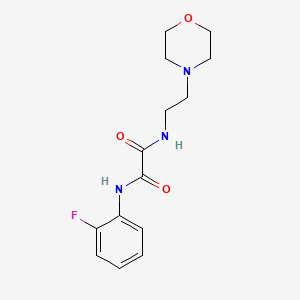
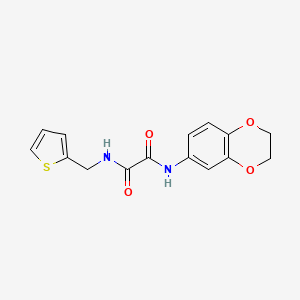
![1-[(2,4-Dichlorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2957439.png)

